N1-(4-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
The compound contains:
- N1-substituent: A 4-methoxybenzyl group, which is common in bioactive molecules due to its electron-donating methoxy group enhancing metabolic stability and receptor interactions .
- N2-substituent: A 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group. The 2-oxopyrrolidinyl moiety is a lactam ring that may influence solubility, hydrogen-bonding capacity, and target selectivity .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-12-16(7-10-18(14)24-11-3-4-19(24)25)23-21(27)20(26)22-13-15-5-8-17(28-2)9-6-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEATUYFVWTVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The following table summarizes key structural and physicochemical properties of related oxalamides:
Key Observations :
- Substituent Effects : The 4-methoxybenzyl group (common in Compounds 80 and S336) improves solubility and metabolic stability compared to halogenated analogs like 1c .
- Bioactivity : S336’s regulatory approval highlights the safety profile of oxalamides with aromatic and heteroaromatic substituents, while halogenated derivatives (e.g., 1c) may prioritize target affinity over safety .
Example :
- Compound 80 was synthesized in 68% yield via General Procedure 1 (oxalyl chloride coupling), with NMR data confirming regioselectivity .
- S336 and analogs are synthesized similarly, with yields influenced by steric hindrance from substituents (e.g., pyridyl groups reduce yields to 35–53%) .
Enzyme Inhibition and Receptor Modulation
- Compound 80: No direct bioactivity data provided, but structural analogs (e.g., S336) act as umami flavor agonists via TAS1R1/TAS1R3 receptor modulation .
- S336: Safe for consumption (NOEL = 100 mg/kg/day in rats) due to rapid hydrolysis and glucuronidation .
Toxicity Considerations
- 16.099) are approved globally, whereas non-food-use oxalamides lack safety evaluations .
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